molecular formula C10H8FNO B6357910 (5-Fluoroisoquinolin-8-yl)methanol CAS No. 1369202-32-3

(5-Fluoroisoquinolin-8-yl)methanol

Cat. No. B6357910
CAS RN: 1369202-32-3
M. Wt: 177.17 g/mol
InChI Key: JSCBDJYEHSNWIR-UHFFFAOYSA-N
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Description

“(5-Fluoroisoquinolin-8-yl)methanol” is an organic compound that belongs to the family of isoquinoline derivatives. It has a CAS number of 1369202-32-3 .


Molecular Structure Analysis

The molecular formula of “(5-Fluoroisoquinolin-8-yl)methanol” is C10H8FNO . Its molecular weight is approximately 177.18 g/mol .


Physical And Chemical Properties Analysis

“(5-Fluoroisoquinolin-8-yl)methanol” should be stored in a sealed container in a dry environment at room temperature . The boiling point of this compound is not specified .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .

properties

IUPAC Name

(5-fluoroisoquinolin-8-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-10-2-1-7(6-13)9-5-12-4-3-8(9)10/h1-5,13H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCBDJYEHSNWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoroisoquinolin-8-yl)methanol

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